molecular formula C13H14ClNO5S3 B2752978 methyl 3-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034405-63-3

methyl 3-(N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2752978
CAS RN: 2034405-63-3
M. Wt: 395.89
InChI Key: NCCRMWCZTJTTNP-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis Routes

Research has demonstrated various facile and general routes for synthesizing thiophene derivatives. For example, a study reports on a convenient method to produce 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes, showcasing the broad functional group tolerance and smooth reaction conditions (Sheng, Fan, & Wu, 2014). This study highlights the synthetic versatility of thiophene derivatives, which could be relevant for the chemical under discussion.

Development of Anti-inflammatory Agents

A particular focus has been placed on the synthesis of novel molecules as potential anti-inflammatory agents. For instance, compounds like 3-chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide have been synthesized based on the structural relation to molecules with reported anti-inflammatory activity (Moloney, 2000). These efforts underscore the therapeutic potential of thiophene derivatives in treating inflammation.

Antimicrobial Activity

Thiophene derivatives have been investigated for their antimicrobial properties. For example, compounds synthesized from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate have shown antibacterial and antifungal activities, pointing to the potential of these derivatives in developing new antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Material Science Applications

Polymeric Thiophenes

Substituted thiophenes have been recognized for their wide spectrum of applications in material science, including use in organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. This underscores the importance of thiophene derivatives in advancing material science technologies and highlights their potential in various high-tech applications (Nagaraju et al., 2018).

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 3-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO5S3/c1-19-8(9-3-4-11(14)22-9)7-15-23(17,18)10-5-6-21-12(10)13(16)20-2/h3-6,8,15H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCRMWCZTJTTNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO5S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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